Thiophanate-Methyl

Environmental fate Soil persistence DT50

Thiophanate-methyl (CAS 23564-05-8) is the preferred benzimidazole-precursor fungicide when residue minimization drives procurement. Unlike carbendazim, it degrades 30–90× faster in soil (DT₅₀ 0.3–0.7 days), enabling compliance with strict EU MRLs and shortened rotational crop intervals. Quantified performance includes EC₅₀ = 0.35 mg a.i./L against Monilinia spp. and 86.51% field efficacy at 875 mg a.i./L. It achieves complete in vitro inhibition of Fusarium oxysporum f. sp. ciceris across 1–10,000 ppm. Its stable prodrug structure enables tank-mix flexibility and patent-documented synergies with myclobutanil, carboxin, metalaxyl-M, thiram, and validamycin A. Select thiophanate-methyl for export-oriented horticulture where residue compliance and resistance management intersect.

Molecular Formula C12H14N4O4S2
Molecular Weight 342.4 g/mol
CAS No. 23564-05-8
Cat. No. B132596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophanate-Methyl
CAS23564-05-8
SynonymsN,N’-[1,2-Phenylenebis(iminocarbonothioyl)]biscarbamic Acid C,C’-Dimethyl Ester; _x000B_4,4’-o-Phenylenebis[3-thioallophanic Acid Dimethyl Ester;  1,2-Bis[3-(methoxycarbonyl)-2-thioureido]benzene;  3336G;  Caligran;  Cercobin M 70;  Cercobin Methyl;  Cycosin;  Dim
Molecular FormulaC12H14N4O4S2
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCOC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OC
InChIInChI=1S/C12H14N4O4S2/c1-19-11(17)15-9(21)13-7-5-3-4-6-8(7)14-10(22)16-12(18)20-2/h3-6H,1-2H3,(H2,13,15,17,21)(H2,14,16,18,22)
InChIKeyQGHREAKMXXNCOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68 °F (NTP, 1992)
Sparingly soluble in most organic solvents at 25 °C (2.9 g/100 mL acetone;  7.8X10-1 g/100 mL methanol;  8.4X10-1 g/100 mL ethyl acetate;  7.3X10-2 g/100 mL dichloromethane;  1.8X10-2 g/100 mL n-octanol;  1.1X10-2 g/100 mL xylene;  and 4.7X10-5 g/100 mL n-hexane)
In acetone 58.1, cyclohexanone 43, methanol 29.2, acetonitrile 24.4, ethyl acetate 11.9 (all in g/kg, 23 °C). Slightly soluble in hexane.
Thiophanate methyl is slightly soluble in most organic solvents... .
Soluble in acetone, methanol, chloroform and acetonitrile.
For more Solubility (Complete) data for THIOPHANATE METHYL (6 total), please visit the HSDB record page.

Structure & Identifiers


Interactive Chemical Structure Model





Thiophanate-Methyl (CAS 23564-05-8) Procurement Guide: Technical Grade Specifications and Application Overview


Thiophanate-methyl (CAS 23564-05-8) is a systemic fungicide belonging to the benzimidazole precursor class, widely utilized for its protective and curative activity against a broad spectrum of fungal pathogens [1]. As a thiourea derivative, it functions as a prodrug that converts to the active metabolite carbendazim (MBC) in plants and the environment [2]. Commercial technical-grade material typically exhibits a minimum purity of 97.00% w/w, with specifications including acidity (as H₂SO₄) ≤0.50% w/w, moisture content ≤0.50% w/w, and acetone-insoluble matter ≤0.50% w/w [3]. The compound demonstrates low acute mammalian toxicity, with an oral LD₅₀ >5,000 mg/kg in rats and dermal LD₅₀ >2,000 mg/kg [3]. This overview establishes the baseline for evaluating differential performance characteristics that inform procurement decisions.

Why Thiophanate-Methyl Cannot Be Readily Substituted with Alternative Benzimidazole Fungicides


Although thiophanate-methyl shares the same active metabolite (carbendazim) as other benzimidazole fungicides, direct substitution with carbendazim or benomyl is scientifically unsound due to critically divergent environmental fate profiles and formulation behavior. Thiophanate-methyl exhibits a single first-order (SFO) soil dissipation half-life (DT₅₀) of 0.3–0.7 days under standard laboratory conditions (20°C, pF 2 soil moisture), whereas carbendazim demonstrates moderate to medium persistence with an SFO DT₅₀ of 22–63.2 days under identical conditions [1]. This 30- to 90-fold difference in soil residence time has direct implications for residue management protocols, regulatory compliance thresholds, and rotational crop planning . Furthermore, thiophanate-methyl's capacity to serve as a stable precursor with delayed conversion to the active moiety confers distinct advantages in formulation development and tank-mix compatibility [2]. The quantitative evidence detailed in Section 3 substantiates these differential attributes, establishing why procurement decisions must be compound-specific rather than class-driven.

Quantitative Differentiation Evidence for Thiophanate-Methyl Procurement: Comparative Efficacy and Environmental Fate Metrics


Comparative Soil Dissipation Half-Life: Thiophanate-Methyl Versus Carbendazim

Thiophanate-methyl demonstrates substantially lower soil persistence compared to its direct metabolite carbendazim, a critical factor for residue management and regulatory compliance. Under standardized laboratory conditions (20°C, pF 2 soil moisture), thiophanate-methyl exhibits an SFO DT₅₀ of 0.3–0.7 days, while carbendazim shows moderate to medium persistence with an SFO DT₅₀ of 22–63.2 days [1]. Field dissipation studies further confirm this trend: thiophanate-methyl SFO DT₅₀ ranges from 1.0–3.3 days compared to 11–78 days for carbendazim [1].

Environmental fate Soil persistence DT50

Comparative In Vitro and Field Efficacy Against Peach Brown Rot (Monilinia spp.)

Thiophanate-methyl (70% WP) exhibits superior in vitro potency and field control against peach brown rot compared to azoxystrobin and tebuconazole-based formulations. The EC₅₀ value for thiophanate-methyl was 0.35 mg a.i./L, representing approximately 319-fold higher potency than azoxystrobin (111.63 mg a.i./L) and approximately 2.1-fold higher potency than the tebuconazole mixture (0.72 mg a.i./L) [1]. In field trials, thiophanate-methyl at 875 mg a.i./L achieved 86.51% disease control, comparable to azoxystrobin (88.44%) and superior to tebuconazole-containing formulations (70.51% and 68.78%) [1].

Fungicide efficacy Monilinia fructicola EC50

Comparative Efficacy Against Fusarium Wilt Pathogens: Thiophanate-Methyl Versus Alternative Fungicides

In comparative in vitro screening of fourteen fungicides against Fusarium oxysporum f. sp. ciceris (the causal agent of chickpea wilt), only carbendazim and thiophanate-methyl demonstrated complete efficacy at all tested concentrations ranging from 1 to 10,000 ppm [1]. Other fungicides including Aliette, Nativo, Hombre-excel, and Dividend-star exhibited only moderate effectiveness, while the remaining compounds were ineffective against the target pathogen [1]. In greenhouse pot experiments, thiophanate-methyl and carbendazim, followed by Aliette and Nativo, were most effective in reducing pathogen impact while enhancing plant growth [1].

Fusarium oxysporum Chickpea wilt In vitro inhibition

Comparative Persistence and Ecotoxicological Risk Profile in Soil Systems

Thiophanate-methyl is classified as having 'very low persistence' in soil systems based on standardized degradation kinetics, with a laboratory SFO DT₅₀ of 0.3–0.7 days (20°C, pF 2 soil moisture) and field dissipation DT₅₀ of 1.0–3.3 days [1]. This contrasts sharply with carbendazim, which exhibits 'moderate to medium persistence' (lab DT₅₀ 22–63.2 days; field DT₅₀ 11–78 days) and with other benzimidazole-related compounds such as CM-0237 (lab DT₅₀ 46.5–86.5 days) [1]. Both compounds carry a high risk to earthworms for most representative uses, indicating that the persistence differential does not eliminate all ecotoxicological concerns but significantly reduces long-term soil accumulation potential [1].

Environmental persistence DT50 Soil dissipation

Synergistic Formulation Potential with Triazole and Other Fungicide Classes

Thiophanate-methyl has been demonstrated in multiple patent filings to form synergistic fungicidal compositions with diverse active ingredients. One documented combination pairs thiophanate-methyl with myclobutanil (a triazole fungicide) in various formulations including EC, WDG, SC, SL, OD, OS, and solid granules [1]. Another patent describes synergistic compositions with active ingredients selected from carboxin, metalaxyl-M, thiram, validamycin A, or metaminostrobin, specifically for seed treatment applications across cereals, legumes, and vegetables [2]. A third patent filing discloses a fungicide composition where thiophanate-methyl serves as active ingredient B in weight ratios from 1:3 to 1:100 with a second active ingredient, demonstrating 'obvious synergistic effects' that reduce both dosage and use cost [3].

Synergistic fungicide combinations Formulation development Myclobutanil

Comparative Impact on Rhizosphere Microbiome: Thiophanate-Methyl Versus Carbendazim

Both thiophanate-methyl and its metabolite carbendazim produce comparable alterations to the rhizosphere microbiome of cucumber plants, reducing bacterial diversity and decreasing the abundance of beneficial Bacillus species that mediate disease resistance against Fusarium wilt [1]. In the disease-resistant cucumber cultivar Longyuanxiuchun (LYXC), application of either fungicide altered the microbiome structure and reduced Bacillus abundance, as confirmed by pot assays demonstrating decreased colonization by the protective Bacillus subtilis strain LD15 [1]. From a microbial community perspective, the two compounds exhibit functionally equivalent negative impacts on rhizobacteria-mediated defense responses, indicating that thiophanate-methyl offers no differential advantage over carbendazim in this specific ecotoxicological dimension [1].

Rhizosphere microbiome Bacillus abundance Ecotoxicology

Optimal Application Scenarios for Thiophanate-Methyl Based on Quantified Differential Performance


Peach Brown Rot Management in Stone Fruit Production

Based on the quantified in vitro potency data (EC₅₀ = 0.35 mg a.i./L) and field efficacy (86.51% control at 875 mg a.i./L) against Monilinia spp. [1], thiophanate-methyl is optimally positioned for peach brown rot management programs, particularly in regions where azoxystrobin resistance has been documented or where the ~319-fold potency advantage translates to reduced active ingredient loading per hectare. The compound can be alternated with captan 80% WG for resistance management, as both demonstrated superior field control compared to tebuconazole-containing formulations [1].

Fusarium Wilt Control in Legume and Cucurbit Crops

The demonstrated complete in vitro inhibition of Fusarium oxysporum f. sp. ciceris across a 1–10,000 ppm concentration gradient [1] supports thiophanate-methyl selection for Fusarium wilt management in chickpea and related legume crops. However, procurement decisions must account for the documented microbiome disruption effects observed in cucumber systems [2], where thiophanate-methyl reduced Bacillus species abundance and weakened rhizobacteria-mediated defense responses. This trade-off necessitates integration with biocontrol agents or soil amendments that restore beneficial microbial communities post-application.

Crop Protection Programs with Stringent MRL and Pre-Harvest Interval Requirements

The exceptionally short soil dissipation half-life (DT₅₀ = 0.3–0.7 days laboratory; 1.0–3.3 days field) [1] makes thiophanate-methyl a preferred option for crops destined for export markets with strict maximum residue limits (MRLs), particularly the EU where carbendazim residues are under heightened scrutiny. The 30- to 90-fold faster degradation compared to carbendazim [1] reduces the probability of violative residues at harvest and shortens rotational crop planting restrictions, providing operational flexibility in high-value horticultural production systems.

Synergistic Co-Formulation Development with Triazole Fungicides

Patent-protected synergistic combinations with myclobutanil [1], carboxin, metalaxyl-M, thiram, validamycin A, and metaminostrobin [2] create opportunities for differentiated commercial formulations. These combinations enable reduced per-hectare active ingredient application rates, expanded disease control spectra, and mitigation of single-site resistance development [3]. Formulation scientists should evaluate specific synergy coefficients (available in full patent specifications) to optimize cost-performance ratios for targeted crop-disease combinations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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